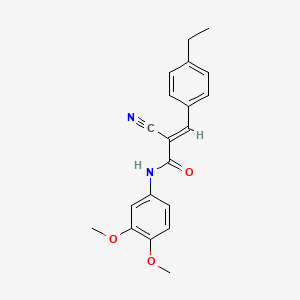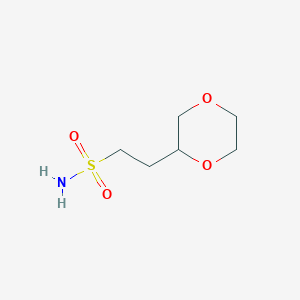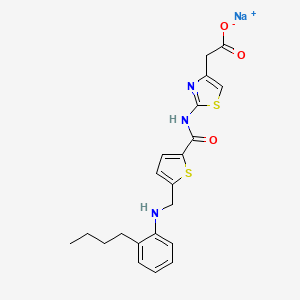
N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-3-methylbutanamide” is not available in the literature .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups and molecular structure. Unfortunately, the specific chemical reactions analysis for “N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-3-methylbutanamide” is not available in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. Unfortunately, the specific physical and chemical properties analysis for “N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-3-methylbutanamide” is not available in the literature .Scientific Research Applications
Organic Synthesis and Drug Development
Organoboron compounds, including aryl borates, play a crucial role in organic synthesis. Due to their high stability, low toxicity, and reactivity, they serve as essential intermediates. Specifically, boronic acid compounds are used for diol protection, asymmetric amino acid synthesis, Diels–Alder reactions, and Suzuki coupling reactions. In drug research, boric acid derivatives act as enzyme inhibitors or specific ligand drugs. Additionally, they find applications in anticancer drug development .
Fluorescent Probes and Sensing Applications
Boronic acid compounds, including N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide, can function as fluorescent probes. They help identify hydrogen peroxide, sugars, copper ions, fluoride ions, and catecholamines. These probes are valuable tools in analytical chemistry and biological studies .
Drug Carriers and Controlled Release Systems
Boronic ester bonds, prevalent in compounds like N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide, are used to construct stimulus-responsive drug carriers. These carriers respond to changes in pH, glucose levels, and ATP within the body. Examples of drug carriers based on borate linkages include drug–polymer couplings, polymer micelles, linear-hyperbranched polymers, and mesoporous silica. They can deliver anticancer drugs, insulin, and genes, with controlled release mechanisms based on the formation and rupture of boronic ester bonds .
Materials Science and Nanotechnology
Boronic ester-containing compounds have applications in materials science. Researchers explore their use in designing functional materials, such as responsive coatings, sensors, and drug delivery platforms. The ability to tailor their properties based on environmental cues makes them promising candidates for nanotechnology applications .
Biological Studies and Enzyme Inhibition
Understanding the interactions of N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide with enzymes and biological systems is essential. It may act as an enzyme inhibitor or modulator, impacting cellular processes. Investigating its effects on specific enzymes can provide insights into potential therapeutic applications .
Computational Chemistry and Molecular Modeling
Density functional theory (DFT) calculations can elucidate the molecular electrostatic potential and frontier molecular orbitals of N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide. These theoretical studies help predict physical and chemical properties, aiding in the compound’s rational design and optimization .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-5-23-18-9-8-15(20-21-18)14-7-6-13(4)16(11-14)19-17(22)10-12(2)3/h6-9,11-12H,5,10H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCZIGJRZOTMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=C(C=C2)C)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propyl]sulfanyl}acetate](/img/structure/B2531001.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![2-(allylthio)-5-(benzo[d][1,3]dioxol-5-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2531004.png)
![4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2531005.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2531007.png)



![Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride](/img/structure/B2531013.png)


![1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine](/img/structure/B2531018.png)
![1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol](/img/structure/B2531019.png)